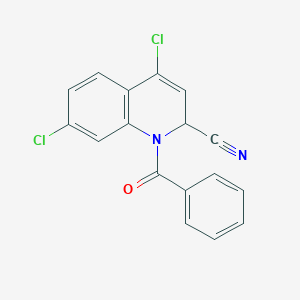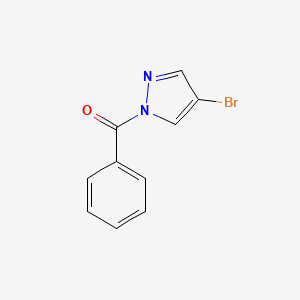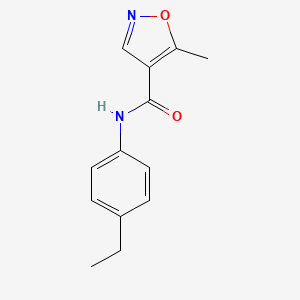![molecular formula C8H6BrNOS B12875197 2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-mercaptobenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-methyl-4-mercaptobenzo[d]oxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, a three-step protocol can be employed, starting with the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce 2-(bromomethyl)oxazoles .
化学反应分析
Types of Reactions
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted oxazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazole derivatives.
科学研究应用
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-(Bromomethyl)-4-mercaptobenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as enzymes or receptors. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and exerting biological effects .
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-4-mercaptobenzo[d]oxazole
- 2-(Iodomethyl)-4-mercaptobenzo[d]oxazole
- 2-(Bromomethyl)-4-methylbenzo[d]oxazole
Uniqueness
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole is unique due to the presence of both bromomethyl and mercapto groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, the bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry .
属性
分子式 |
C8H6BrNOS |
|---|---|
分子量 |
244.11 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1,3-benzoxazole-4-thiol |
InChI |
InChI=1S/C8H6BrNOS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H,4H2 |
InChI 键 |
OBEJNJYRQBGVFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)


![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
